11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
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Overview
Description
11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chlorine atom, two ethoxy groups, and a tetrahydrocycloheptaquinoline core. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as phosphorus oxychloride, ethyl alcohol, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted cycloheptaquinolines .
Scientific Research Applications
11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
- 2,3-Diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Uniqueness
11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
914931-00-3 |
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Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
11-chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C18H22ClNO2/c1-3-21-16-10-13-15(11-17(16)22-4-2)20-14-9-7-5-6-8-12(14)18(13)19/h10-11H,3-9H2,1-2H3 |
InChI Key |
VQWKKQBRBRMVSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=C3CCCCCC3=N2)Cl)OCC |
Origin of Product |
United States |
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